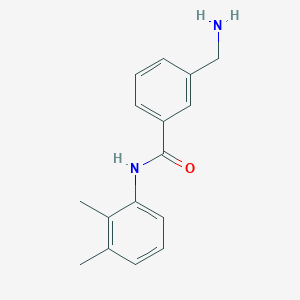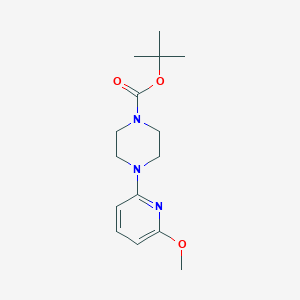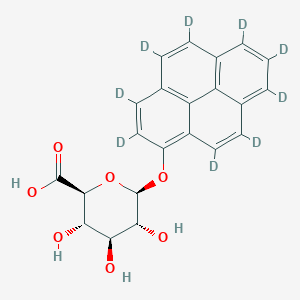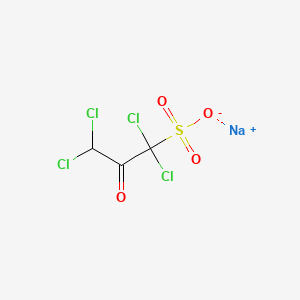
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate is a chemical compound with the molecular formula C3HCl4NaO4S and a molecular weight of 297.9 g/mol. This compound is primarily used as an intermediate in the synthesis of other chemicals, such as Sodium Dichloromethanesulfonate. It plays a significant role in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate can be synthesized through the alkaline hydrolysis of trichloromethanesulfeny chloride. The reaction involves the use of sodium hydroxide as a base, which facilitates the hydrolysis process. The reaction conditions typically include maintaining a controlled temperature and pH to ensure the desired product is obtained.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and subjected to the necessary conditions for hydrolysis. The process is optimized to maximize yield and purity, often involving multiple purification steps to remove any impurities.
化学反应分析
Types of Reactions
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.
Hydrolysis: As mentioned earlier, it can undergo hydrolysis in the presence of a base to form other sulfonate compounds.
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, amines, and thiols.
Bases: Sodium hydroxide is frequently used in hydrolysis reactions to facilitate the breakdown of the compound.
Major Products Formed
Sodium Dichloromethanesulfonate: One of the primary products formed from the hydrolysis of this compound.
科学研究应用
Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions, particularly in the synthesis of other sulfonate compounds.
Biology: The compound’s reactivity makes it useful in biochemical studies where sulfonate groups are of interest.
Industry: It is employed in the production of other chemicals and materials, serving as an intermediate in various industrial processes.
作用机制
The mechanism of action of Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate involves its reactivity with nucleophiles and bases. The compound’s chlorine atoms are susceptible to nucleophilic attack, leading to substitution reactions. In hydrolysis reactions, the sulfonate group plays a crucial role in stabilizing the intermediate products formed during the reaction.
相似化合物的比较
Similar Compounds
Sodium Dichloromethanesulfonate: A closely related compound used in similar applications.
Trichloromethanesulfeny Chloride: A precursor in the synthesis of Sodium 1,1,3,3-Tetrachloro-2-oxopropane-1-sulfonate.
Uniqueness
This compound is unique due to its specific reactivity and the types of reactions it undergoes. Its ability to participate in both substitution and hydrolysis reactions makes it a versatile intermediate in chemical synthesis.
属性
分子式 |
C3HCl4NaO4S |
|---|---|
分子量 |
297.9 g/mol |
IUPAC 名称 |
sodium;1,1,3,3-tetrachloro-2-oxopropane-1-sulfonate |
InChI |
InChI=1S/C3H2Cl4O4S.Na/c4-2(5)1(8)3(6,7)12(9,10)11;/h2H,(H,9,10,11);/q;+1/p-1 |
InChI 键 |
NIBFRRHQIZDBKG-UHFFFAOYSA-M |
规范 SMILES |
C(C(=O)C(S(=O)(=O)[O-])(Cl)Cl)(Cl)Cl.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)
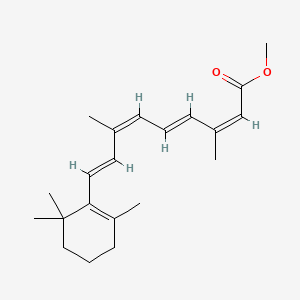
![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)

![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)
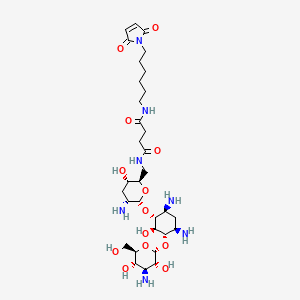

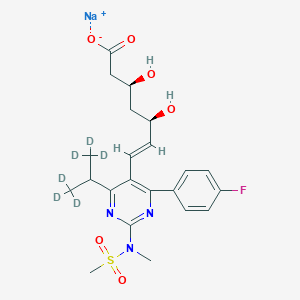
![[3,4,5-Triacetyloxy-6-[(4-nitrophenyl)methylsulfanyl]oxan-2-yl]methyl acetate](/img/structure/B13846866.png)
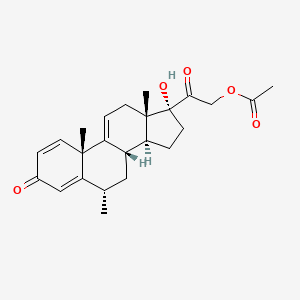
![tert-Butyl 2,3-dihydroxy-methanoazepino[4,5-g]quinoxaline-8-carboxylate](/img/structure/B13846876.png)
